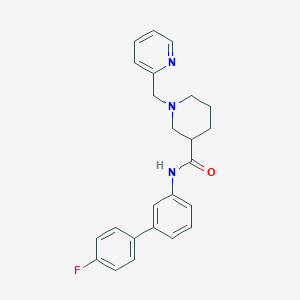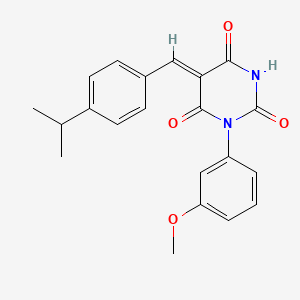![molecular formula C21H19N3O2 B6140232 N-(4-{[(1-phenylethyl)amino]carbonyl}phenyl)nicotinamide](/img/structure/B6140232.png)
N-(4-{[(1-phenylethyl)amino]carbonyl}phenyl)nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-{[(1-phenylethyl)amino]carbonyl}phenyl)nicotinamide, also known as Compound 14, is a novel small molecule that has gained significant attention in the field of cancer research. It was first synthesized by a group of researchers at the University of Michigan in 2011. Since then, several studies have been conducted to understand its mechanism of action and potential applications in cancer therapy.
Mécanisme D'action
The exact mechanism of action of N-(4-{[(1-phenylethyl)amino]carbonyl}phenyl)nicotinamide 14 is not fully understood. However, it is believed to work by inhibiting the activity of a protein called heat shock protein 90 (HSP90). HSP90 is a chaperone protein that plays a key role in the folding and stabilization of several proteins that are involved in cancer cell growth and survival. Inhibition of HSP90 activity leads to the degradation of these proteins, ultimately leading to cancer cell death.
Biochemical and physiological effects:
N-(4-{[(1-phenylethyl)amino]carbonyl}phenyl)nicotinamide 14 has been shown to have several biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also inhibits angiogenesis, which is the process by which new blood vessels are formed to supply nutrients to cancer cells. Additionally, it has been shown to enhance the immune response against cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(4-{[(1-phenylethyl)amino]carbonyl}phenyl)nicotinamide 14 in lab experiments is its potent anti-cancer activity. It has been shown to be effective against a wide range of cancer cell lines, making it a promising candidate for further development. However, one of the limitations of using N-(4-{[(1-phenylethyl)amino]carbonyl}phenyl)nicotinamide 14 is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Orientations Futures
Several future directions for research on N-(4-{[(1-phenylethyl)amino]carbonyl}phenyl)nicotinamide 14 can be identified. One area of research could focus on improving the solubility of the compound to enhance its efficacy in vivo. Another area of research could focus on identifying biomarkers that can predict the response of cancer cells to N-(4-{[(1-phenylethyl)amino]carbonyl}phenyl)nicotinamide 14. Additionally, further studies could be conducted to understand the mechanism of action of N-(4-{[(1-phenylethyl)amino]carbonyl}phenyl)nicotinamide 14 in more detail. Finally, clinical trials could be conducted to evaluate the safety and efficacy of N-(4-{[(1-phenylethyl)amino]carbonyl}phenyl)nicotinamide 14 in humans.
Méthodes De Synthèse
The synthesis of N-(4-{[(1-phenylethyl)amino]carbonyl}phenyl)nicotinamide 14 involves several steps, starting from commercially available starting materials. The first step involves the reaction of 4-aminobenzamide with 4-chloronicotinoyl chloride to form an intermediate compound. This intermediate is then reacted with N-Boc-phenethylamine to form N-(4-{[(1-phenylethyl)amino]carbonyl}phenyl)nicotinamide 14. The final product is obtained after deprotection of the Boc group.
Applications De Recherche Scientifique
N-(4-{[(1-phenylethyl)amino]carbonyl}phenyl)nicotinamide 14 has been extensively studied for its potential application in cancer therapy. Several studies have shown that it has potent anti-cancer activity against a wide range of cancer cell lines, including breast, lung, and prostate cancer. It has also been shown to inhibit tumor growth in animal models.
Propriétés
IUPAC Name |
N-[4-(1-phenylethylcarbamoyl)phenyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2/c1-15(16-6-3-2-4-7-16)23-20(25)17-9-11-19(12-10-17)24-21(26)18-8-5-13-22-14-18/h2-15H,1H3,(H,23,25)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJONYXUBJVGDBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)NC(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-{[(1-phenylethyl)amino]carbonyl}phenyl)nicotinamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N-(3-nitrophenyl)-5-[(2-pyridinylamino)sulfonyl]benzamide](/img/structure/B6140154.png)
![2-{4-[1-(2,3-dihydro-1H-inden-5-yl)-4-piperidinyl]-1-[(5-methyl-2-furyl)methyl]-2-piperazinyl}ethanol](/img/structure/B6140176.png)
![2-[5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B6140186.png)
![1-cyclohexyl-4-{[3-(2,5-dimethoxyphenyl)-1-pyrrolidinyl]carbonyl}-1H-1,2,3-triazole](/img/structure/B6140195.png)

![N-(2-benzoyl-4-chlorophenyl)-2-[4-(2-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}ethyl)-1-piperazinyl]acetamide](/img/structure/B6140203.png)

![6-{2-[(1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]ethyl}-2-methyl-4-pyrimidinol](/img/structure/B6140213.png)
![N-{[2-(benzylsulfonyl)-1-isobutyl-1H-imidazol-5-yl]methyl}-N-methyltetrahydro-3-furanamine](/img/structure/B6140219.png)
![3-(1,3-benzodioxol-5-yl)-N-[(5-methyl-2-pyrazinyl)methyl]-3-phenylpropanamide](/img/structure/B6140222.png)
![N-[2-chloro-5-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B6140235.png)

![1-cycloheptyl-5-{[4-(2-methoxyethyl)-1-piperazinyl]carbonyl}-2-piperidinone](/img/structure/B6140249.png)
![N-[(1-{[5-(3-hydroxy-3-methyl-1-butyn-1-yl)-2-thienyl]methyl}-3-piperidinyl)methyl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B6140253.png)